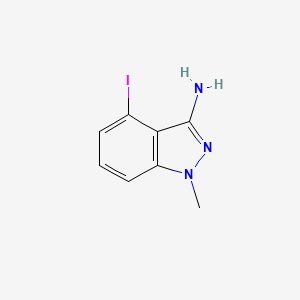

4-Iodo-1-methyl-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHNOSXMWMDZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)I)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583106 | |

| Record name | 4-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796967-84-5 | |

| Record name | 4-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-methyl-1H-indazol-3-amine

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a direct, one-pot synthesis in published literature, this document outlines a multi-step synthetic pathway based on established and reliable organic chemistry transformations. The proposed synthesis is designed to be a practical guide for researchers, offering detailed experimental protocols, tabulated quantitative data for key intermediates, and a visual representation of the synthetic workflow.

The synthesis of this compound can be strategically approached by first constructing the core 1-methyl-1H-indazol-3-amine structure, followed by a regioselective iodination at the 4-position. This pathway leverages readily available starting materials and well-documented reactions, providing a logical and achievable route to the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the formation of the 3-amino-1H-indazole ring system, followed by N-methylation at the 1-position, and concluding with a regioselective iodination at the 4-position.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1H-indazole

The initial step involves the cyclization of 2-fluorobenzonitrile with hydrazine hydrate to form the 3-amino-1H-indazole core. This reaction is a well-established method for the synthesis of 3-aminoindazoles.[1][2]

-

Materials:

-

2-Fluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethylene glycol (or another high-boiling solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-fluorobenzonitrile (1.0 eq) and ethylene glycol.

-

Add hydrazine hydrate (3.0-5.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-1H-indazole. The product can be further purified by recrystallization from ethanol or water if necessary.

-

Step 2: Synthesis of 1-Methyl-1H-indazol-3-amine

The second step is the N-methylation of 3-amino-1H-indazole. The use of a suitable base and methylating agent is crucial. This reaction can potentially yield a mixture of N1 and N2 methylated isomers; however, N1-methylation is often the major product under basic conditions.[3]

-

Materials:

-

3-Amino-1H-indazole (from Step 1)

-

Methyl iodide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred suspension of a base such as sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3-amino-1H-indazole (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to isolate 1-methyl-1H-indazol-3-amine.

-

Step 3: Synthesis of this compound

The final step is the regioselective iodination of 1-methyl-1H-indazol-3-amine. The electron-donating amino group at the 3-position and the N-methyl group are expected to activate the indazole ring towards electrophilic substitution, directing the incoming iodine to the 4-position.

-

Materials:

-

1-Methyl-1H-indazol-3-amine (from Step 2)

-

Iodine (I₂)

-

Potassium hydroxide (KOH) or another suitable base

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) in DMF.

-

Add powdered potassium hydroxide (2.0-3.0 eq) to the solution and stir.

-

Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

-

The product may precipitate out of the solution. If so, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Quantitative Data

The following tables summarize the expected physicochemical properties and representative yields for the key compounds in this synthetic pathway. The data for the final product is predicted based on the properties of structurally similar molecules found in the literature.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Amino-1H-indazole | C₇H₇N₃ | 133.15 | Off-white to light brown solid |

| 1-Methyl-1H-indazol-3-amine | C₈H₉N₃ | 147.18 | Solid |

| This compound | C₈H₈IN₃ | 273.08 | Expected to be a solid |

Table 2: Representative Reaction Yields and Purity

| Reaction Step | Product | Typical Yield (%) | Purity (%) |

| Step 1 | 3-Amino-1H-indazole | 75-90% | >95% |

| Step 2 | 1-Methyl-1H-indazol-3-amine | 50-70% | >97% (after chromatography) |

| Step 3 | This compound | 60-80% | >98% (after purification) |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.5-6.5 (m, 3H, Ar-H), 5.5-5.0 (br s, 2H, NH₂), 3.8 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 150-140 (C-N), 140-110 (Ar-C), 90-80 (C-I), 35-30 (N-CH₃) |

| Mass Spec. (ESI+) | m/z: 274.0 [M+H]⁺ |

Note: Predicted spectroscopic data is based on analogous compounds and may vary from experimental results.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear chemical process. The logical relationship between the steps is best represented as a direct workflow.

Figure 2: Detailed workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-indazol-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Iodo-1-methyl-1H-indazol-3-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogs and established principles to offer a thorough profile.

Chemical Properties and Identifiers

This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds. The presence of an iodo group at the 4-position, a methyl group at the 1-position of the indazole ring, and an amine group at the 3-position provides a unique combination of functionalities for further chemical modifications and targeted biological interactions.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 796967-84-5 | [1] |

| Molecular Formula | C₈H₈IN₃ | [1] |

| Molecular Weight | 273.08 g/mol | [1] |

| Canonical SMILES | CN1N=C(N)C2=C(I)C=CC=C12 | N/A |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 159-162 °C | Based on the melting point of the related compound 5-Iodo-3-phenyl-1H-indazole.[2] |

| Boiling Point | 452.2 °C at 760 mmHg | Based on the boiling point of the related compound 4-iodo-1H-indazol-3-amine.[3] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide (DMSO). Predicted to have low water solubility. | Based on the general solubility of indazole amines.[4][5][6] |

| pKa | N/A | No experimental or reliable predicted data is available. The amine group suggests basic properties. |

Synthesis and Purification

Figure 1: A generalized synthetic workflow for this compound.

General Synthetic Protocol

The synthesis can be conceptualized as a two-step process starting from a suitable precursor. A potential route involves the formation of the 3-aminoindazole core followed by N-methylation.

Step 1: Synthesis of 4-Iodo-1H-indazol-3-amine

A common method for forming the 3-aminoindazole ring system is the reaction of a 2-halobenzonitrile with hydrazine.[7]

-

Reaction: 2-Fluoro-6-iodobenzonitrile is reacted with hydrazine hydrate in a high-boiling solvent such as n-butanol.

-

Conditions: The reaction mixture is typically heated to reflux (around 110 °C) for several hours.

-

Work-up: After cooling, the product precipitates and can be collected by filtration. The crude product can be washed with a suitable solvent to remove impurities.

Step 2: N-Methylation

The resulting 4-Iodo-1H-indazol-3-amine can then be methylated at the N1 position.

-

Reaction: The intermediate is treated with a methylating agent, such as methyl iodide, in the presence of a base.

-

Base and Solvent: A variety of bases can be used, including potassium carbonate or sodium hydride, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Conditions: The reaction is typically carried out at room temperature or with gentle heating.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or isomers. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

General HPLC Purification Method:

-

Column: A C18 reversed-phase column is commonly used for the purification of aromatic amines.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed. A modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape.

-

Detection: The separation can be monitored using a UV detector at a wavelength where the compound absorbs, typically in the range of 254-280 nm.

-

Fraction Collection and Post-Processing: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified compound.

Analytical Characterization

Detailed experimental spectra for this compound are not publicly available. The following sections provide predicted spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

Table 3: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Shift (ppm) | ¹³C NMR | Predicted Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | Aromatic Carbons | 110 - 150 |

| NH₂ Protons | 4.0 - 6.0 (broad) | C-I | ~90 |

| N-CH₃ Protons | ~3.9 | N-CH₃ | ~35 |

Note: Predicted shifts are highly dependent on the solvent used. The broad signal for the amine protons is due to exchange with the solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 273.08. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Predicted m/z values for common adducts of a similar compound, 4-iodo-1-methyl-1H-pyrazol-3-amine, are available and can serve as a reference.[8]

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the indazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[9][10]

Potential as a Kinase Inhibitor

Many indazole-based compounds function as ATP-competitive inhibitors of protein kinases. The 3-aminoindazole moiety is known to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[10] The substituents at other positions of the indazole ring play a crucial role in determining the selectivity and potency of the inhibitor.

Derivatives of 3-aminoindazole have been investigated as inhibitors of various kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) : These are key targets in anti-angiogenic cancer therapies.[11]

-

BCR-ABL Kinase: Inhibition of this fusion protein is a primary treatment for chronic myeloid leukemia (CML).[7]

-

Polo-like Kinase 4 (PLK4): This kinase is involved in cell cycle regulation and is a target in oncology.[9]

Potential Signaling Pathway Involvement

Given the known targets of related indazole compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and angiogenesis.

Figure 2: Potential signaling pathways modulated by indazole-based kinase inhibitors.

Experimental Protocols

General Protocol for Kinase Panel Screening

To evaluate the inhibitory activity of this compound against a panel of kinases, a radiometric or fluorescence-based assay can be employed.

-

Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The inhibitor's potency is determined by its ability to reduce this activity.

-

Procedure:

-

Prepare a solution of the test compound in DMSO.

-

In a multi-well plate, combine the kinase, a suitable substrate, and ATP (often radiolabeled [γ-³²P]ATP).

-

Add the test compound at various concentrations.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate to determine the kinase activity.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

General Protocol for Cell-Based Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compound can be assessed using a colorimetric assay such as the MTT assay.

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 hepatoma) can be used.[10]

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features suggest significant potential for the development of novel therapeutics, particularly in the area of oncology. The methodologies and predicted properties outlined in this guide provide a solid foundation for researchers to synthesize, purify, characterize, and evaluate the biological activity of this and related indazole derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. CAS 599191-73-8 | 4-iodo-1H-indazol-3-amine - Synblock [synblock.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 4-iodo-1H-indazol-3-amine (EVT-1621084) | 599191-73-8 [evitachem.com]

Technical Guide: 4-Iodo-1-methyl-1H-indazol-3-amine

CAS Number: 796967-84-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-indazol-3-amine is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in compounds with a wide array of pharmacological activities. The 3-aminoindazole moiety, in particular, serves as an effective hinge-binding motif for various protein kinases, making it a valuable pharmacophore in the design of targeted therapeutics, especially in oncology.[1][2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, and its potential biological significance as a kinase inhibitor. Due to the limited publicly available data for this specific molecule, this guide leverages information from closely related analogues to provide a thorough and practical resource for researchers. The methodologies and data presented are drawn from established literature on the synthesis and biological evaluation of similar 3-aminoindazole derivatives.

Physicochemical Properties

| Property | Value (this compound) | Value (4-iodo-1H-indazol-3-amine) | Data Source |

| CAS Number | 796967-84-5 | 599191-73-8 | Appretech Scientific Limited, Synblock |

| Molecular Formula | C₈H₈IN₃ | C₇H₆IN₃ | Calculated, Synblock |

| Molecular Weight | 273.08 g/mol | 259.05 g/mol | Calculated, Synblock |

| Boiling Point | Not available | 452.2°C at 760 mmHg | Synblock (for 4-iodo-1H-indazol-3-amine) |

| Purity | Typically ≥98% | Typically ≥98% | Appretech Scientific Limited, Synblock |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, based on established synthetic methodologies for related indazole derivatives, a plausible multi-step synthesis is proposed below.[3][4]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Iodo-1H-indazol-3-amine

This step is adapted from the synthesis of structurally related 3-aminoindazoles from 2-fluorobenzonitrile precursors.[3]

-

To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0-5.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield 4-iodo-1H-indazol-3-amine.

Step 2: N-methylation to yield this compound

This step is a standard N-alkylation of an indazole.

-

Suspend sodium hydride (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C.

-

Add a solution of 4-iodo-1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise to the suspension.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the 3-aminoindazole scaffold is a well-established kinase inhibitor motif. Derivatives have shown potent activity against various kinases implicated in cancer.

Potential as a BCR-ABL Inhibitor

A closely related compound, AKE-72, which features a 3-amino-1H-indazol-4-yl core, has been identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I gatekeeper mutation that confers resistance to imatinib.[5] This suggests that this compound could also function as a kinase inhibitor within the same family.

Table of Biological Activity for AKE-72 (a 3-aminoindazole analogue) [6]

| Assay Type | Target/Cell Line | IC₅₀ / GI₅₀ (nM) |

| Enzymatic Assay | BCR-ABL (WT) | < 0.5 |

| BCR-ABL (T315I) | 9 | |

| Cell-based Assay | K-562 | < 10 |

| Ba/F3 (BCR-ABL WT) | Data not specified | |

| Ba/F3 (T315I) | Data not specified |

Antitumor Activity of other 1H-indazole-3-amine Derivatives

A series of novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activities against a panel of human cancer cell lines.[7] One of the lead compounds from this study, compound 6o , demonstrated significant inhibitory effects.[7]

Table of Antitumor Activity for Compound 6o (a 1H-indazole-3-amine derivative) [7]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | >50 |

| K562 | Chronic Myeloid Leukemia | 5.15 |

| PC-3 | Prostate Cancer | 21.4 |

| Hep-G2 | Hepatoma | 19.3 |

| HEK-293 | Normal Kidney Cells | 33.2 |

Signaling Pathways

Based on the activity of related compounds, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival.

BCR-ABL Signaling Pathway

As a potential BCR-ABL inhibitor, the compound could block the downstream signaling cascade that leads to cell proliferation and inhibition of apoptosis in chronic myeloid leukemia (CML).

References

- 1. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Potential Applications of 4-Iodo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1-methyl-1H-indazol-3-amine, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds. The document details its physicochemical properties, a plausible synthetic pathway with experimental protocols, and its role as a precursor in the development of potent kinase inhibitors, particularly those targeting the BCR-ABL signaling pathway implicated in chronic myeloid leukemia. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted indazole derivative of significant interest in medicinal chemistry. Its structure combines the privileged indazole scaffold with a strategically placed iodine atom, rendering it an excellent substrate for cross-coupling reactions, and a methyl group that can influence its pharmacological profile. This compound has emerged as a crucial building block in the synthesis of targeted cancer therapeutics, most notably as a precursor to pan-BCR-ABL inhibitors. The indazole core is known to interact with the hinge region of various kinases, making its derivatives promising candidates for drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for this specific compound is not widely published, the table includes both known and predicted values to guide researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈IN₃ | Calculated |

| Molecular Weight | 273.08 g/mol | Calculated |

| CAS Number | 796967-84-5 | Vendor Information |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO | Inferred from similar compounds |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | Predicted |

| logP | 1.75 | Predicted |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available precursor. The first step involves the formation of the indazole ring, followed by N-methylation.

Synthesis Workflow

The logical workflow for the synthesis is depicted in the following diagram.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4-Iodo-1H-indazol-3-amine

This protocol is based on a reported synthesis of the unmethylated precursor.

Materials:

-

2-Fluoro-6-iodobenzonitrile

-

Hydrazine hydrate

-

n-Butanol

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-fluoro-6-iodobenzonitrile in n-butanol, add hydrazine hydrate.

-

Heat the reaction mixture to 110 °C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield 4-iodo-1H-indazol-3-amine. A reported yield for this reaction is 99%.[1]

Experimental Protocol: N-methylation of 4-Iodo-1H-indazol-3-amine

This is a general protocol for the N-methylation of indazoles and will require optimization for this specific substrate.

Materials:

-

4-Iodo-1H-indazol-3-amine

-

Methyl iodide (or another methylating agent like phenyl trimethylammonium iodide)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon), suspend 4-iodo-1H-indazol-3-amine and cesium carbonate (2 equivalents) in anhydrous toluene.

-

Add the methylating agent (1.1 to 2.5 equivalents) to the suspension.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, quench the reaction with deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the indazole ring (δ 6.5-8.0 ppm).- A singlet for the N-methyl protons (δ ~3.8-4.0 ppm).- A broad singlet for the amine (-NH₂) protons (δ ~4.0-5.5 ppm). |

| ¹³C NMR | - Aromatic carbons of the indazole ring (δ ~100-150 ppm).- The carbon of the N-methyl group (δ ~30-35 ppm). |

| IR Spectroscopy | - N-H stretching of the primary amine (two bands in the range of 3300-3500 cm⁻¹).- C-H stretching of the aromatic ring and methyl group (~2850-3100 cm⁻¹).- N-H bending of the primary amine (~1600-1650 cm⁻¹).- C-N stretching (~1250-1350 cm⁻¹).- C-I stretching (in the far-IR region, typically below 600 cm⁻¹). |

| Mass Spectrometry | - Expected molecular ion peak [M]⁺ at m/z 273.98. |

Role in Kinase Inhibition and the BCR-ABL Signaling Pathway

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The 3-aminoindazole core is a known hinge-binding motif, and the 4-iodo position provides a handle for introducing further complexity through cross-coupling reactions to enhance potency and selectivity.

One of the key pathways targeted by derivatives of this compound is the BCR-ABL signaling cascade, which is constitutively active in chronic myeloid leukemia (CML). The BCR-ABL oncoprotein is a tyrosine kinase that activates multiple downstream pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

BCR-ABL Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by the BCR-ABL fusion protein.

Caption: Key downstream signaling pathways activated by BCR-ABL.

Derivatives of this compound are designed to bind to the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and blocking these downstream oncogenic signals.

Conclusion

This compound is a strategically important building block for the development of targeted therapeutics. Its synthesis, while not extensively detailed in the literature for this specific compound, can be achieved through a logical sequence of well-established reactions. The predicted physicochemical and spectroscopic properties provide a foundation for its identification and use in further synthetic endeavors. The role of its derivatives as potent kinase inhibitors, particularly against BCR-ABL, underscores its significance in the field of oncology drug discovery. This technical guide serves as a foundational resource for researchers aiming to utilize this versatile intermediate in their research and development programs.

References

Elucidation of the Structure of 4-Iodo-1-methyl-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the structure of 4-Iodo-1-methyl-1H-indazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document outlines a proposed synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for the proposed synthesis and analytical characterization are also provided.

Chemical Structure and Properties

This compound is a halogenated derivative of a methylated 3-aminoindazole. The core structure is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The key structural features are an amine group at position 3, an iodine atom at position 4, and a methyl group on the nitrogen at position 1.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₈H₈IN₃ |

| Molecular Weight | 273.08 g/mol |

| Appearance | Predicted to be a solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a commercially available substituted benzonitrile. The proposed pathway involves three key steps: formation of the 3-aminoindazole core, regioselective iodination, and N-methylation.

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d, J ≈ 8.5 Hz | 1H | H-7 |

| ~7.15 | t, J ≈ 7.5 Hz | 1H | H-6 |

| ~6.90 | d, J ≈ 7.0 Hz | 1H | H-5 |

| ~5.50 | s (broad) | 2H | -NH₂ |

| ~3.80 | s | 3H | N-CH₃ |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-3 |

| ~142 | C-7a |

| ~129 | C-5 |

| ~122 | C-7 |

| ~120 | C-3a |

| ~115 | C-6 |

| ~90 | C-4 |

| ~35 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (N-CH₃) |

| 1640 - 1600 | Medium | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| 1380 - 1360 | Medium | C-N stretch |

| ~750 | Strong | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of iodine, the methyl group, and potentially cleavage of the pyrazole ring.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Interpretation |

| 273 | [M]⁺ (Molecular Ion) |

| 258 | [M - CH₃]⁺ |

| 146 | [M - I]⁺ |

| 131 | [M - I - CH₃]⁺ |

| 104 | Fragmentation of the indazole ring |

| 77 | Phenyl fragment |

Detailed Experimental Protocols

The following are proposed, detailed protocols for the synthesis and characterization of this compound.

Synthesis

Caption: Detailed workflow for the proposed synthesis.

Protocol 1: Synthesis of 4-Nitro-1H-indazol-3-amine

-

To a solution of 2-fluoro-6-nitrobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield 4-nitro-1H-indazol-3-amine.

Protocol 2: Synthesis of 4-Iodo-1H-indazol-3-amine (via Sandmeyer Reaction)

-

Suspend 4-nitro-1H-indazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

-

To a solution of 4-iodo-1H-indazol-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

Protocol 4: NMR Sample Preparation and Analysis

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

-

Use the residual solvent peak as an internal reference.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton and carbon assignments.

Protocol 5: IR Spectroscopy

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Protocol 6: Mass Spectrometry

-

Introduce the sample into a mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Conclusion

This technical guide provides a comprehensive overview of the structural elucidation of this compound. While direct experimental data is not currently available, a plausible synthetic route has been proposed, and detailed spectroscopic data have been predicted based on the analysis of analogous compounds. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this novel compound, which may serve as a valuable building block for the development of new therapeutic agents. Researchers are encouraged to use the information herein as a guide for their own experimental investigations.

Spectroscopic and Synthetic Profile of 4-Iodo-1-methyl-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for the novel compound 4-Iodo-1-methyl-1H-indazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a detailed analysis of expected spectroscopic data based on structurally analogous compounds. The information herein is intended to serve as a valuable resource for the identification, synthesis, and further investigation of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related substituted indazoles and iodo-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.5-7.7 | d | 1H | H-5 | Expected to be a doublet due to coupling with H-6. The electron-withdrawing iodine at position 4 will deshield this proton. |

| ~7.2-7.4 | t | 1H | H-6 | Expected to be a triplet due to coupling with H-5 and H-7. |

| ~7.0-7.2 | d | 1H | H-7 | Expected to be a doublet due to coupling with H-6. |

| ~4.5-5.5 | br s | 2H | -NH₂ | Broad singlet, chemical shift can vary with solvent and concentration. Exchangeable with D₂O. |

| ~3.8-4.0 | s | 3H | -CH₃ | Singlet for the N-methyl group. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150-155 | C-3 | Carbon bearing the amine group. |

| ~140-145 | C-7a | Bridgehead carbon. |

| ~125-130 | C-5 | |

| ~120-125 | C-6 | |

| ~110-115 | C-7 | |

| ~90-95 | C-4 | Carbon bearing the iodine atom, significant upfield shift due to the heavy atom effect. |

| ~115-120 | C-3a | Bridgehead carbon. |

| ~30-35 | -CH₃ | N-methyl carbon. |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of the primary amine.[1][2] |

| 3100-3000 | Medium | Aromatic C-H stretch. |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃). |

| 1620-1580 | Strong | N-H bend (scissoring) of the primary amine.[1] |

| 1500-1400 | Medium-Strong | Aromatic C=C skeletal vibrations. |

| 1350-1250 | Strong | Aromatic C-N stretch.[1] |

| ~800-700 | Strong | C-I stretch. |

| 850-750 | Strong | Aromatic C-H out-of-plane bend. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 275 | [M]⁺ | Molecular ion peak. The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern. |

| 260 | [M-CH₃]⁺ | Loss of the methyl group. |

| 148 | [M-I]⁺ | Loss of the iodine atom. |

| 133 | [M-I-CH₃]⁺ | Subsequent loss of the methyl group after the loss of iodine. |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of substituted indazoles.[3]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Procedure:

-

Iodination: To a solution of 1-methyl-1H-indazol-3-amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and iodic acid (1.1 eq.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Analysis Protocols

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic analysis of the target compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of approximately 220 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are yet to be elucidated, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, often found in kinase inhibitors.[3] The functional groups on this molecule, particularly the amino group and the iodo substituent, provide handles for further chemical modification to target various biological pathways.

Logical Relationship for Drug Discovery Application

Caption: Logical workflow for the utility of the title compound in drug discovery.

This technical guide provides a foundational set of predicted data and experimental protocols to aid researchers in the synthesis and characterization of this compound. The provided information is intended to facilitate further exploration of this novel compound and its potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Iodo-1-methyl-1H-indazol-3-amine. Due to the limited availability of data for this specific isomer, information from closely related indazole derivatives is utilized to provide a thorough profile.

Physicochemical Properties

This compound belongs to the class of substituted indazoles, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] The molecular formula of this compound is C8H8IN3. Based on this, the calculated molecular weight is approximately 273.08 g/mol , which is consistent with its isomers such as 5-Iodo-1-methyl-1H-indazol-3-amine.[2]

| Property | Value | Reference / Method |

| Molecular Formula | C8H8IN3 | Calculation |

| Molecular Weight | 273.08 g/mol | Calculation |

| CAS Number | Not available | - |

| Parent Compound CAS | 599191-73-8 (for 4-iodo-1H-indazol-3-amine) | [3][4][5][6][7] |

| Physical Form | Likely a solid powder | Analogy[1] |

| Hydrogen Bond Donors | 1 (amine group) | Calculation |

| Hydrogen Bond Acceptors | 3 (indazole nitrogens, amine) | Calculation |

| Rotatable Bonds | 0 | Calculation |

| Topological Polar Surface Area | 54.7 Ų (for parent amine) | [3] |

Synthesis and Experimental Protocols

A general method for the iodination of an indazole ring involves reacting the indazole with iodine in the presence of a base like potassium hydroxide or potassium carbonate in a solvent such as DMF.[8][11] Subsequent N-methylation of the indazole ring can be achieved, although regioselectivity can be a challenge as indazoles can exist in 1H and 2H tautomeric forms.[12]

Below is a generalized experimental workflow for the synthesis of a substituted iodo-indazole.

Caption: A potential synthetic workflow for this compound.

Detailed Protocol for Iodination (adapted from a similar synthesis): [8]

-

Dissolve the starting indazole (1.0 equivalent) in DMF.

-

Add a base such as potassium hydroxide (2.0 equivalents).

-

Add a solution of iodine (1.5 equivalents) in DMF dropwise to the mixture.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the iodinated indazole.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are widely investigated for their therapeutic potential, particularly as anti-cancer agents.[10][13][14][15] Many indazole-containing compounds function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[8] For instance, derivatives of 1H-indazole-3-amine have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.

Given the structural similarities, this compound could potentially exhibit inhibitory activity against various kinases involved in cancer cell proliferation, survival, and angiogenesis. A key pathway often targeted by such inhibitors is the RAS-RAF-MEK-ERK pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Iodo-1-methyl-1H-indazol-3-amine | 1227955-23-8 [sigmaaldrich.com]

- 3. Buy 4-iodo-1H-indazol-3-amine (EVT-1621084) | 599191-73-8 [evitachem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. CAS 599191-73-8 | 4-iodo-1H-indazol-3-amine - Synblock [synblock.com]

- 6. 4-iodo-1H-indazol-3-amine_BEYOND Pharmaceutical Co.,Ltd. [beyond-pharma.com]

- 7. scbt.com [scbt.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 12. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of 4-Iodo-1-methyl-1H-indazol-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-indazol-3-amine is a substituted indazole derivative, a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] The solubility of an API is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration.[3] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its progression through the drug development pipeline.

This guide provides a framework for researchers to systematically determine and document the solubility of this compound.

Physicochemical Properties of this compound

A precise molecular structure is essential for understanding the potential solubility characteristics of a compound. The structure of this compound is presented below:

-

Molecular Formula: C₈H₈IN₃

-

Key Structural Features:

-

Indazole Core: A bicyclic aromatic system containing a benzene ring fused to a pyrazole ring. This core contributes to the molecule's rigidity and potential for π-π stacking interactions.

-

Amine Group (-NH₂): A primary amine at the 3-position, which can act as both a hydrogen bond donor and acceptor.

-

Iodine Atom (-I): A bulky, lipophilic halogen at the 4-position that increases the molecular weight and can influence intermolecular interactions.

-

Methyl Group (-CH₃): A small, nonpolar group on the indazole nitrogen.

-

The presence of both hydrogen-bonding capabilities (amine group) and lipophilic regions (iodo and methyl groups, aromatic core) suggests that the solubility of this compound will be highly dependent on the nature of the organic solvent.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in organic solvents, adapted from established methodologies such as the shake-flask method.[4]

3.1. Materials and Equipment

-

This compound (solid, of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach a plateau in concentration.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[4]

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6] A calibration curve should be prepared using standard solutions of the compound.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Dimethyl Sulfoxide | 25 | HPLC | ||

| N,N-Dimethylformamide | 25 | HPLC | ||

| Other Solvents |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this technical guide provides researchers with the necessary framework to generate this critical data. By following the detailed experimental protocol and utilizing the provided data presentation template, scientists in drug development can systematically characterize the solubility profile of this promising compound, thereby facilitating its formulation and preclinical evaluation. The structural features of this compound suggest a varied solubility across different organic solvents, underscoring the importance of the empirical studies outlined herein.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. who.int [who.int]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. research.unipd.it [research.unipd.it]

Potential Biological Activity of 4-Iodo-1-methyl-1H-indazol-3-amine: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document summarizes the potential biological activities of 4-Iodo-1-methyl-1H-indazol-3-amine based on published data for structurally related indazole derivatives. As of the latest literature review, no direct experimental data on the biological activity of this compound has been found in the public domain. The information presented herein is intended to guide future research and drug development efforts by highlighting the established and potential therapeutic applications of the indazole scaffold.

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives having been investigated for a wide range of therapeutic applications.[1][2] The 1H-indazole-3-amine core, in particular, has been identified as a key pharmacophore for interacting with various biological targets, suggesting that this compound could exhibit significant biological effects.[1] This technical guide consolidates the existing knowledge on related compounds to project the potential activities of the target molecule.

Potential as an Anticancer Agent

The most prominent potential application for derivatives of the 1H-indazole-3-amine scaffold is in oncology. Research has demonstrated that compounds with this core structure can exert antitumor effects through various mechanisms of action.

The 3-aminoindazole moiety is recognized as an effective hinge-binding template for kinase inhibitors.[3] By incorporating an N,N'-diaryl urea group at the C4-position of 3-aminoindazole, potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families have been developed.[3] Given that this compound possesses a substituent at the 4-position, it serves as a valuable intermediate for the synthesis of such RTK inhibitors.

A notable example is the development of ABT-869 (linifanib), a multitargeted RTK inhibitor based on the 3-aminoindazole scaffold, which has shown significant tumor growth inhibition in preclinical models.[3]

Derivatives of 3-aminoindazole have been developed as potent pan-BCR-ABL inhibitors, effective against wild-type and imatinib-resistant mutants, including the T315I gatekeeper mutation, which is a significant challenge in the treatment of Chronic Myeloid Leukemia (CML).[4][5] A diarylamide 3-aminoindazole, AKE-72, demonstrated remarkable anti-leukemic activity.[4][5] The 4-iodo substitution on the indazole ring of this compound provides a strategic point for chemical modification to develop similar potent BCR-ABL inhibitors.

Table 1: In Vitro Activity of a Representative 3-Aminoindazole-Based BCR-ABL Inhibitor (AKE-72)

| Target | IC50 (nM) | Cell Line | GI50 (nM) | TGI (nM) | Reference |

| BCR-ABLWT | < 0.5 | K-562 | < 10 | 154 | [4][5] |

| BCR-ABLT315I | 9 | Ba/F3 BCR-ABLT315I | - | - | [4][5] |

A series of 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.[6][7][8] One particular compound, designated as 6o in a 2023 study, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[6][7] This compound was found to inhibit Bcl2 family members and the p53/MDM2 pathway.[6][7][8]

Table 2: Anticancer Activity of 1H-indazole-3-amine Derivative (Compound 6o)

| Cell Line | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) | Reference |

| K562 (Chronic Myeloid Leukemia) | 5.15 | 33.2 | [6][7][8] |

| A549 (Lung Cancer) | >50 | - | [6] |

| PC-3 (Prostate Cancer) | >50 | - | [6] |

| Hep-G2 (Hepatoma) | >50 | - | [6] |

Signaling Pathway Diagram: Potential Mechanism of Action of Indazole Derivatives in Cancer Cells

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Iodo-1-methyl-1H-indazol-3-amine: Synthesis, Biological Significance, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-indazol-3-amine is a heterocyclic amine belonging to the indazole class of compounds. While direct literature on this specific molecule is sparse, its structural components are of significant interest in medicinal chemistry. The 1H-indazole-3-amine scaffold is a well-established "hinge-binding" fragment, crucial for the activity of numerous kinase inhibitors in cancer therapy.[1] The presence of an iodine atom at the 4-position offers a versatile handle for further chemical modifications, such as Suzuki cross-coupling reactions, to build more complex and potent molecules.[2] This guide provides a comprehensive overview of the synthesis, potential biological applications, and relevant experimental methodologies, drawing from literature on closely related analogues.

Synthesis and Chemical Properties

A potential synthetic workflow is outlined below:

Figure 1. A potential synthetic workflow for this compound.

Biological Significance and Potential Applications

The primary interest in the this compound scaffold lies in its utility as a building block for potent kinase inhibitors. The parent compound, 4-iodo-1H-indazol-3-amine, is a key intermediate in the synthesis of Linifanib (ABT-869), a selective inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases (RTKs).[2]

Role as a Kinase Inhibitor Scaffold

Derivatives of 1H-indazole-3-amine have been shown to be effective in targeting various cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory effects against chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines.[1][4] The 1H-indazole-3-amine core structure is recognized for its ability to bind effectively to the hinge region of tyrosine kinases.[1]

A generalized signaling pathway for receptor tyrosine kinases, the likely targets for derivatives of this compound, is depicted below.

Figure 2. Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Quantitative Data for Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of a closely related 1H-indazole-3-amine derivative (Compound 6o) and a potent pan-BCR-ABL inhibitor (AKE-72) with a 3-aminoindazole core.[1][4][5]

| Compound | Target/Cell Line | Assay Type | IC50/GI50 | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | MTT Assay | 5.15 µM | [1][4] |

| HEK-293 (Normal Cell Line) | MTT Assay | 33.2 µM | [1][4] | |

| AKE-72 (5) | BCR-ABL (Wild Type) | Kinase Assay | < 0.5 nM | [5] |

| BCR-ABL (T315I Mutant) | Kinase Assay | 9 nM | [5] | |

| K-562 Cell Line | Proliferation Assay | GI50 < 10 nM | [5] |

Key Experimental Protocols

MTT Assay for Anti-Proliferative Activity

This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.[1][4]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., K562, A549, PC-3, HepG-2) in 96-well plates and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., 5-fluorouracil).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to investigate the mechanism of action of a compound, for example, by examining its effect on proteins involved in apoptosis, such as the Bcl-2 family.[4]

Methodology:

-

Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2) and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound represents a valuable, albeit under-documented, chemical entity with significant potential in drug discovery. Its core structure is a proven pharmacophore for kinase inhibition, a critical area in oncology research. The iodine substituent provides a strategic point for synthetic elaboration, allowing for the creation of diverse chemical libraries. Researchers and drug development professionals can leverage the synthetic strategies, biological context, and experimental protocols outlined in this guide to explore the therapeutic potential of novel derivatives based on this promising scaffold. Further investigation into the direct synthesis and biological profiling of this compound is warranted to fully elucidate its properties and potential applications.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-iodo-1H-indazol-3-amine (EVT-1621084) | 599191-73-8 [evitachem.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Iodo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibitors. The functionalization of the indazole ring is a critical step in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This document provides detailed application notes and protocols for the use of 4-Iodo-1-methyl-1H-indazol-3-amine in Suzuki coupling reactions to generate libraries of novel 4-aryl-1-methyl-1H-indazol-3-amine derivatives for drug discovery and development.

Applications in Drug Development

Indazole derivatives have gained significant attention as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One of the most critical pathways implicated in cancer progression is the PI3K/Akt/mTOR signaling cascade, which governs cell proliferation, survival, and metabolism. The ability to synthesize a diverse range of 4-aryl-1-methyl-1H-indazol-3-amines through Suzuki coupling allows for extensive structure-activity relationship (SAR) studies to develop potent and selective kinase inhibitors targeting this and other important pathways.

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by indazole derivatives.

Suzuki Coupling Reaction: General Workflow

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow for the synthesis of 4-aryl-1-methyl-1H-indazol-3-amines from this compound is depicted below.

Application Notes and Protocols for the Derivatization of 4-Iodo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-Iodo-1-methyl-1H-indazol-3-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on reactions at both the 3-amino group and the 4-iodo position, enabling the generation of diverse chemical libraries for drug discovery and development.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a reactive amino group and an iodo substituent allows for a wide range of chemical modifications. Derivatization at the 3-amino group, through reactions such as acylation and sulfonylation, allows for the introduction of various side chains that can modulate the compound's physicochemical properties and biological activity. The 4-iodo position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] This enables the introduction of a wide array of aryl, heteroaryl, and amino substituents, crucial for exploring structure-activity relationships (SAR).

Derivatization at the 3-Amino Group

Acylation of this compound

Acylation of the 3-amino group is a fundamental transformation for introducing amide functionalities. This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a base.

Experimental Protocol: General Acylation

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution.

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-